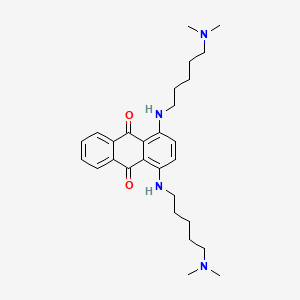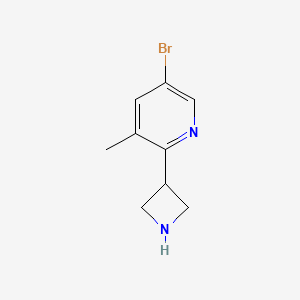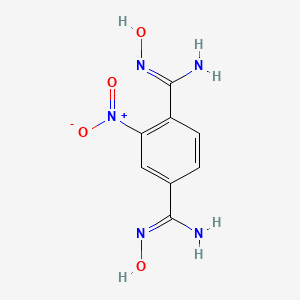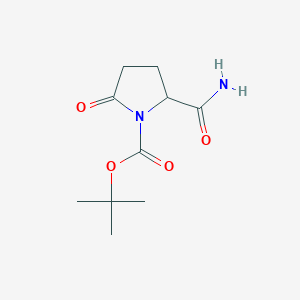![molecular formula C18H14ClN3 B15249396 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline CAS No. 681284-73-1](/img/structure/B15249396.png)
4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline consists of a quinoxaline ring fused with an imidazole ring, with a phenethyl group and a chlorine atom attached to the imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with 2-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile. The resulting intermediate is then treated with phosphorus oxychloride to form the desired imidazoquinoxaline compound .
Industrial Production Methods
Industrial production of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline derivatives with reduced functional groups.
Substitution: Formation of 4-amino-1-phenethylimidazo[1,2-a]quinoxaline or 4-thio-1-phenethylimidazo[1,2-a]quinoxaline.
Applications De Recherche Scientifique
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic materials and organic semiconductors
Mécanisme D'action
The mechanism of action of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of the chlorine atom and phenethyl group enhances its binding affinity to these molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-1-phenethylimidazo[1,5-a]quinoxaline
- 4-chloro-1-phenethylimidazo[1,2-a]quinoline
- 4-chloro-1-phenethylimidazo[1,2-a]pyridine
Uniqueness
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is unique due to its specific structural arrangement, which imparts distinct biological activities. The presence of the quinoxaline ring fused with the imidazole ring, along with the phenethyl group and chlorine atom, contributes to its enhanced binding affinity and specificity towards molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
681284-73-1 |
|---|---|
Formule moléculaire |
C18H14ClN3 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14ClN3/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2 |
Clé InChI |
ZXLNHTNHMZEZNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)








ruthenium(II)](/img/structure/B15249399.png)
